molecular formula C13H11NO B1265706 3-Aminobenzophenone CAS No. 2835-78-1

3-Aminobenzophenone

Cat. No. B1265706
CAS RN: 2835-78-1
M. Wt: 197.23 g/mol
InChI Key: FUADXEJBHCKVBN-UHFFFAOYSA-N
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Description

3-Aminobenzophenone is a chemical compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. Its unique structural features allow for diverse chemical transformations, making it a valuable entity in synthetic organic chemistry.

Synthesis Analysis

The synthesis of 3-Aminobenzophenone and its derivatives involves several methods, including palladium-catalyzed oxidative aminocarbonylation reactions. This process demonstrates a significant degree of stereoselectivity, leading to the preferential formation of Z isomers. The configuration around the double bond in major stereoisomers is established through X-ray diffraction analysis, highlighting the method's precision in constructing complex molecular structures (Gabriele et al., 2006).

Molecular Structure Analysis

Experimental and theoretical studies on 3-Aminobenzophenone's molecular structure have been conducted using FT-IR, FT-Raman, UV spectroscopy, and density functional theory (DFT) methods. These studies provide a comprehensive understanding of the vibrational frequencies, molecular geometry, and electronic properties of the compound. The comparison between theoretical and experimental vibrational frequencies affirms the accuracy of DFT in predicting molecular structures (Karabacak et al., 2012).

Chemical Reactions and Properties

3-Aminobenzophenone undergoes various chemical reactions, including the palladium-catalyzed aerobic oxidation with isocyanides to synthesize 2-aminobenzoxazoles and 3-aminobenzoxazines. This method demonstrates the compound's reactivity and its potential to form structurally diverse heterocyclic compounds with broad substrate scope under mild conditions (Liu et al., 2013).

Physical Properties Analysis

The spectroscopic analysis of 3-Aminobenzophenone, including FT-IR, FT-Raman, and UV spectroscopy, coupled with DFT calculations, reveals its detailed vibrational assignments and electronic properties. The studies indicate good agreement between experimental and theoretical data, providing insights into the compound's physical properties (Karabacak et al., 2012).

Chemical Properties Analysis

The reactivity of 3-Aminobenzophenone in forming a wide range of derivatives through various chemical reactions exemplifies its versatile chemical properties. Its role as an intermediate in synthesizing nitrogen-containing heterocycles showcases its utility in producing compounds with potential biological activities (Liu et al., 2013).

Scientific Research Applications

Spectroscopic Analysis

  • Vibrational Spectra Study : 3-Aminobenzophenone (3-ABP) has been studied for its molecular structure and vibrational spectra. Theoretical calculations using Density Functional Theory (DFT) and comparisons with experimental Fourier Transform Infrared (FTIR) and Raman spectra have been conducted. This research is crucial for understanding the compound's molecular behaviors and properties (Karabacak et al., 2012).

Medicinal Chemistry

  • Antimitotic Agents : 3-Aminobenzophenone derivatives have been discovered as potent inhibitors of tubulin polymerization, mimicking aminocombretastatin's molecular skeleton. These compounds are significant as potential cytotoxic agents and inhibitors of tubulin polymerization, binding to the colchicine-binding site of tubulin (Liou et al., 2004).

Coordination Chemistry

  • Iron(III) and Chromium(III) Complexes : Studies on iron(III) and chromium(III) trihalide complexes of aminobenzophenones have been conducted. These works are vital in understanding the coordination behavior of aminobenzophenones with transition metals, which is significant in the field of inorganic and coordination chemistry (Vezzosi et al., 1983) (Zanoli et al., 1983).

Safety And Hazards

3-Aminobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 3-Aminobenzophenone are not explicitly mentioned in the search results, its use in the synthesis of racemic benzophenone ureas and chiral photoaffinity labeling probes , as well as its role as a potent inhibitor of tubulin polymerization , suggest potential applications in pharmaceutical and medicinal chemistry.

properties

IUPAC Name

(3-aminophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUADXEJBHCKVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182593
Record name Benzophenone, 3-amino-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzophenone

CAS RN

2835-78-1
Record name 3-Aminobenzophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 3-amino-
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Record name 2835-78-1
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Record name Benzophenone, 3-amino-
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Record name 3-aminobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
M Karabacak, M Kurt, M Cinar, S Ayyappan… - … Acta Part A: Molecular …, 2012 - Elsevier
In this work, experimental and theoretical study on the molecular structure and the vibrational spectra of 3-aminobenzophenone (3-ABP) is presented. The vibrational frequencies of the …
Number of citations: 31 www.sciencedirect.com
JP Liou, JY Chang, CW Chang, CY Chang… - Journal of medicinal …, 2004 - ACS Publications
… 16a In continuation of our work in this field, we designed a series of 3-aminobenzophenone compounds based on the structures of AVE-8063 and phenstatin (Chart 3) and report herein …
Number of citations: 124 pubs.acs.org
JK Harrington, JE Robertson, DC Kvam… - Journal of Medicinal …, 1970 - ACS Publications
… was prepared according to Farrar2 and added to a PhH solution of 3-aminobenzophenone (19.7 g, 0.10 mole) and pyridine (9.9 g, 0. 125 mole). The mixture was heated to 50-55 for 72 …
Number of citations: 34 pubs.acs.org
HY Chuang, JY Chang, MJ Lai, CC Kuo… - …, 2011 - Wiley Online Library
… A study of 2′,3′-diaminobenzophenones showed that compound 21, with an additional amino group as compared with 2′-aminobenzophenone (5) and 3′-aminobenzophenone (6)…
YC Chan, ASM Ali, M Khairuddean, CK Quah - 2013 - scirp.org
… substituted semicarbazone, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide (APHC) had been synthesized in good yield by the condensation of 3-aminobenzophenone …
Number of citations: 1 www.scirp.org
A Abdalla, AA Ahmed - Journal of Medicinal Plants, 2023 - plantsjournal.com
… The GC-MS analysis showed the presence of phosphine imide, 2-aminobenzophenone and 3-aminobenzophenone compounds in all plant parts. 1, 3, 5triphenyl-1, 5-pentanedione …
Number of citations: 0 www.plantsjournal.com
YC Chan, ASM Ali, M Khairuddean, KY Khaw… - Chinese Chemical …, 2013 - Elsevier
… Thiosemicarbazones of 2-amino-5-chlorobenzophenone and 3-aminobenzophenone (L 1 –L 4 ) have been synthesized and their Cu(II) complexes (1–4) were afforded via coordination …
Number of citations: 11 www.sciencedirect.com
N Rajendiran, RK Sankaranarayanan… - Spectrochimica Acta Part …, 2014 - Elsevier
… Cyclodextrin (α and β) based nanostructures formed with 2-aminobenzophenone, 3-aminobenzophenone through the supramolecular self assembly are studied by absorption, …
Number of citations: 5 www.sciencedirect.com
C Corradini, R Sparapani - Journal of chromatography. A, 1984 - hero.epa.gov
… At 360 nanometers, only 3-aminobenzophenone could be detected. At 270 nanometers, 3-aminobenzophenone and benzanilide could not be resolved. The authors conclude that …
Number of citations: 6 hero.epa.gov
N Rajendiran, RK Sankaranarayanan - Journal of Molecular Liquids, 2015 - Elsevier
… For example, amino and keto groups of the guests (2-aminobenzophenone (2ABP), 3-aminobenzophenone (3ABP), 2-aminoazobenzene and 4′- amino-2,3′-dimethylazobenzene) …
Number of citations: 9 www.sciencedirect.com

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